Superior ERRα Inhibition Potency: A Direct Comparison of IC50 Values
Estrogen receptor modulator 8 demonstrates a potent inhibition of the Estrogen Receptor/ERRα pathway in MCF-7 cells, with an IC50 of 0.437 nM . This represents a >800-fold greater potency compared to the widely used ERRα inverse agonist XCT790, which exhibits an IC50 of 370 nM in a GAL4-ERRα reporter assay, and an approximately 1,000-fold greater potency when compared to its 370 nM activity in ERRα LBD antagonist assays [1]. The dramatic difference in potency underscores the compound's high target engagement and is a critical factor for studies requiring robust pathway modulation at low, potentially more selective concentrations.
| Evidence Dimension | ERRα Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.437 nM |
| Comparator Or Baseline | XCT790: 370 nM (GAL4-ERRα reporter assay); 370 nM (ERRα LBD antagonist assay) |
| Quantified Difference | Approximately 846-fold greater potency (0.437 nM vs. 370 nM) |
| Conditions | Target compound: MCF-7 cells; Comparator: HEK293 cells (GAL4-ERRα) and CV1 cells (ERRα LBD) |
Why This Matters
This >800-fold increase in potency enables robust ERRα pathway inhibition at significantly lower compound concentrations, reducing the risk of off-target effects and solvent-related toxicity in sensitive cellular assays.
- [1] ChEMBL. Compound Report for CHEMBL189753 (XCT790). Data sourced from multiple publications. View Source
